molecular formula C13H23NO4 B13845698 N-Boc-D-cyclohexylglycine-d11

N-Boc-D-cyclohexylglycine-d11

Cat. No.: B13845698
M. Wt: 268.39 g/mol
InChI Key: QSUXZIPXYDQFCX-SCFGQYGOSA-N
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Description

N-Boc-D-cyclohexylglycine-d11 is a deuterated derivative of N-Boc-D-cyclohexylglycine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a deuterium-labeled cyclohexyl group. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-D-cyclohexylglycine-d11 typically involves the following steps:

    Protection of the Amino Group: The amino group of D-cyclohexylglycine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-cyclohexylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Deuterium Labeling: The cyclohexyl group is labeled with deuterium (d11) through a series of hydrogen-deuterium exchange reactions. This step may involve the use of deuterated solvents and catalysts to achieve the desired level of deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-D-cyclohexylglycine-d11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-Boc-D-cyclohexylglycine-d11 has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. The deuterium labeling aids in NMR spectroscopy studies.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of N-Boc-D-cyclohexylglycine-d11 involves its interaction with molecular targets such as enzymes and receptors. The deuterium labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy. The Boc protecting group ensures that the compound remains stable and reactive under specific conditions, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-D-cyclohexylglycine: The non-deuterated version of the compound.

    N-Boc-L-cyclohexylglycine: The L-enantiomer of the compound.

    N-Boc-D-phenylglycine: A similar compound with a phenyl group instead of a cyclohexyl group.

Uniqueness

N-Boc-D-cyclohexylglycine-d11 is unique due to its deuterium labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides valuable insights into molecular interactions and reaction mechanisms that are not easily obtainable with non-deuterated compounds.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

268.39 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D

InChI Key

QSUXZIPXYDQFCX-SCFGQYGOSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O

Origin of Product

United States

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